Cas no 81803-60-3 (Ethyl imidazo[1,5-a]pyridine-3-carboxylate)

Ethyl imidazo[1,5-a]pyridine-3-carboxylate structure
81803-60-3 structure
Produktname:Ethyl imidazo[1,5-a]pyridine-3-carboxylate
CAS-Nr.:81803-60-3
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD10697855
CID:1026226
PubChem ID:13639217

Ethyl imidazo[1,5-a]pyridine-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl imidazo[1,5-a]pyridine-3-carboxylate
    • ethyl 1H-imidazo[1,5-a]pyridine-3-carboxylate
    • Ethyl imidazo[1,5-a]pyridine-3-carboxylate (ACI)
    • MDL: MFCD10697855
    • Inchi: 1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3
    • InChI-Schlüssel: YDWAMSXHNSBIGG-UHFFFAOYSA-N
    • Lächelt: O=C(C1N2C(C=CC=C2)=CN=1)OCC

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 3

Experimentelle Eigenschaften

  • Dichte: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Leicht löslich (1,1 g/l) (25°C),

Ethyl imidazo[1,5-a]pyridine-3-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-322878-5.0g
ethyl imidazo[1,5-a]pyridine-3-carboxylate
81803-60-3 95.0%
5.0g
$130.0 2025-03-21
Chemenu
CM123865-5g
ethyl imidazo[1,5-a]pyridine-3-carboxylate
81803-60-3 95%+
5g
$281 2024-07-23
Enamine
EN300-322878-0.1g
ethyl imidazo[1,5-a]pyridine-3-carboxylate
81803-60-3 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069504-1g
Ethyl imidazo[1,5-a]pyridine-3-carboxylate
81803-60-3 98%
1g
¥317.00 2024-07-28
TRC
E940180-100mg
Ethyl Imidazo[1,5-A]pyridine-3-carboxylate
81803-60-3
100mg
$ 70.00 2022-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195172-250mg
Ethyl imidazo[1,5-a]pyridine-3-carboxylate
81803-60-3 98%
250mg
¥204.90 2023-09-03
TRC
E940180-50mg
Ethyl Imidazo[1,5-A]pyridine-3-carboxylate
81803-60-3
50mg
$ 50.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069504-100mg
Ethyl imidazo[1,5-a]pyridine-3-carboxylate
81803-60-3 98%
100mg
¥132.00 2024-07-28
Enamine
EN300-322878-2.5g
ethyl imidazo[1,5-a]pyridine-3-carboxylate
81803-60-3 95.0%
2.5g
$65.0 2025-03-21
eNovation Chemicals LLC
Y0991072-5g
Ethyl imidazo[1,5-a]pyridine-3-carboxylate
81803-60-3 95%
5g
$700 2024-08-02

Ethyl imidazo[1,5-a]pyridine-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt
Referenz
Imidazopyridine CB2 agonists: Optimization of CB2/CB1 selectivity and implications for in vivo analgesic efficacy
Trotter, B. Wesley; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2354-2358

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  2-Methoxypyridine Solvents: 1,2-Dichloroethane ;  2 min, rt; rt → 65 °C; 24 h, 65 °C; 65 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Triflic Anhydride Mediated Synthesis of Imidazo[1,5-a]azines
Pelletier, Guillaume; et al, Organic Letters, 2013, 15(9), 2290-2293

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighboring π-bonds or nucleophiles
Hickey, Deirdre M. B.; et al, Journal of the Chemical Society, 1986, (6), 1119-22

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighboring π-bonds or nucleophiles
Hickey, Deirdre M. B.; et al, Journal of the Chemical Society, 1986, (6), 1119-22

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  -5 - 0 °C; 2 h, -5 - 0 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  -15 - -10 °C; 12 h, -15 - -10 °C
Referenz
Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids
Tverdiy, Dmytro O.; et al, Synthesis, 2016, 48(23), 4269-4277

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  10 - 45 min, 150 - 180 °C
Referenz
Microwave-assisted organic synthesis of 3-substituted-imidazo[1,5-a]pyridines
Arvapalli, Venkata Satyanarayana; et al, Tetrahedron Letters, 2010, 51(2), 284-286

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  1 h, 200 °C
2.1 Reagents: Phosphorus oxychloride ;  10 - 45 min, 150 - 180 °C
Referenz
Microwave-assisted organic synthesis of 3-substituted-imidazo[1,5-a]pyridines
Arvapalli, Venkata Satyanarayana; et al, Tetrahedron Letters, 2010, 51(2), 284-286

Ethyl imidazo[1,5-a]pyridine-3-carboxylate Raw materials

Ethyl imidazo[1,5-a]pyridine-3-carboxylate Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:81803-60-3)Ethyl imidazo[1,5-a]pyridine-3-carboxylate
A864497
Reinheit:99%
Menge:10.0g
Preis ($):239.0